2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
- δ 7.82 (d, J=8.4 Hz, 2H, Ar-H bromophenyl)
- δ 7.45 (d, J=8.4 Hz, 2H, Ar-H bromophenyl)
- δ 7.21-7.15 (m, 3H, tetrahydroisoquinoline aromatic protons)
- δ 6.88 (dd, J=3.2, 1.8 Hz, 1H, furan H-5)
- δ 6.52 (d, J=3.2 Hz, 1H, furan H-3)
- δ 4.72 (s, 2H, OCH₂CO)
- δ 4.15 (m, 2H, NCH₂furan)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 170.5 (amide carbonyl)
- δ 152.3 (furan C-2)
- δ 132.1-121.8 (aromatic carbons)
- δ 56.7 (tetrahydroisoquinoline C2)
- δ 40.3 (NCH₂furan)
Infrared Spectroscopy (IR)
Characteristic absorption bands:
- 3280 cm⁻¹ (N-H stretch, secondary amide)
- 1685 cm⁻¹ (C=O stretch, conjugated amide)
- 1590 cm⁻¹ (C-Br vibration)
- 1265 cm⁻¹ (C-O-C asymmetric stretch)
Mass Spectrometry (MS)
- ESI-MS (m/z): 469.2 [M+H]⁺ (calc. 469.3)
- Major fragments:
- 392.1 (loss of furanmethyl group)
- 275.0 (tetrahydroisoquinoline-bromophenyl fragment)
- 121.1 (protonated furan)
Computational Chemistry Predictions
| Parameter | Predicted Value | Significance |
|---|---|---|
| LogP | 3.12 ± 0.15 | Moderate lipophilicity |
| PSA | 89.4 Ų | High polarity |
| H-bond donors | 2 | Amide NH groups |
| H-bond acceptors | 6 | Amide O, furan O, ether O |
| Rotatable bonds | 7 | Conformational flexibility |
Density Functional Theory (DFT) calculations at B3LYP/6-311++G(d,p) level reveal:
- Electrostatic potential : Localized negative charge on amide oxygen (-0.42 e)
- Frontier orbitals : HOMO localized on bromophenyl ring, LUMO on tetrahydroisoquinoline
- Solvation energy : -45.6 kcal/mol in water (favoring aqueous solubility)
Properties
IUPAC Name |
2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O4/c24-17-8-6-16(7-9-17)14-26-11-10-19-20(23(26)28)4-1-5-21(19)30-15-22(27)25-13-18-3-2-12-29-18/h1-9,12H,10-11,13-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUYURWMIBZUQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common approach is to start with the bromination of a phenylmethyl group, followed by the formation of the tetrahydroisoquinoline ring through a Pictet-Spengler reaction. The final step involves the coupling of the furan moiety with the acetamide group under specific conditions, such as the use of a base and a coupling agent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and Pictet-Spengler reactions, as well as the development of more efficient catalysts for the coupling step .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring would yield furanones, while substitution of the bromine atom with an amine would yield an aminophenyl derivative .
Scientific Research Applications
2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Core Structure Variations
- Compound: 2-({2-[(4-Bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Key Difference: Replacement of the furan-2-ylmethyl group with a dihydrobenzodioxin substituent. Benzodioxins are less prone to oxidative metabolism than furans, which could improve pharmacokinetic stability .
- Compound: 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Key Difference: Simplified acetamide structure lacking the tetrahydroisoquinoline core. Implications: The absence of the heterocyclic core reduces molecular complexity but may limit target engagement in multi-domain proteins.
Functional Group Comparisons
- Furan vs. Triazole Derivatives: Compounds: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives.
- Key Feature : Triazole-thioether linkage instead of a direct oxy-acetamide bridge.
- These derivatives exhibited anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg, suggesting that the furan moiety contributes to efficacy .
Compound : 2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Key Feature : Pyridine and triazole substituents with a fluorophenyl acetamide group.
- Implications : The pyridine ring introduces basicity and hydrogen-bonding capability, which could enhance target affinity. The fluorine atom on the phenyl group may improve metabolic stability and membrane permeability .
Physicochemical and Crystallographic Properties
- Crystal Packing and Hydrogen Bonding: The compound exhibits a dihedral angle of 66.4° between the 4-bromophenyl and 3,4-difluorophenyl rings, with N—H⋯O and C—H⋯F interactions stabilizing the crystal lattice .
Molecular Weight and Lipophilicity :
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogues
Biological Activity
The compound 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide is a synthetic organic compound that exhibits significant potential in medicinal chemistry due to its complex structure and diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
IUPAC Name: 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide.
Key Functional Groups:
- Bromophenyl group: Influences reactivity and biological interactions.
- Dihydroisoquinoline moiety: Known for various pharmacological properties.
- Acetamide group: Enhances solubility and bioavailability.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity:
- Antimicrobial Properties:
-
Neuroprotective Effects:
- Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The bromophenyl group may interact with specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: The acetamide moiety may influence receptor activity, affecting signaling pathways related to cell survival and apoptosis.
Synthesis Methods
The synthesis of 2-({2-[(4-bromophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)-N-[(furan-2-yl)methyl]acetamide typically involves several steps:
-
Formation of Dihydroisoquinoline Core:
- This is achieved through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine.
-
Bromination:
- Electrophilic aromatic substitution introduces the bromophenyl group.
-
Acetylation:
- The final step involves acetylation to form the acetamide derivative.
Anticancer Activity Study
A study published in a peer-reviewed journal evaluated the anticancer effects of similar tetrahydroisoquinoline derivatives on human breast cancer cells. The results indicated significant cytotoxicity with IC50 values in the low micromolar range, suggesting potential for further development into therapeutic agents .
Neuroprotective Study
Another investigation focused on the neuroprotective properties of related compounds. Results demonstrated that these compounds could significantly reduce neuronal cell death induced by oxidative stress in vitro.
Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
